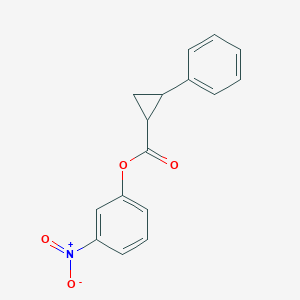

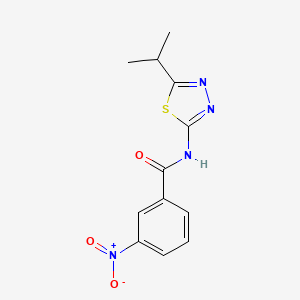

3-nitrophenyl 2-phenylcyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitrophenyl 2-phenylcyclopropanecarboxylate is a chemical compound with notable properties and diverse reactivity, useful in organic synthesis and chemical research.

Synthesis Analysis

Synthesis of related compounds involves divergent reactivity of nitrocyclopropanes, as demonstrated by Yang et al. (2016) in their work on annulation reactions providing a synthesis method for 3-alkoxy pyrazolines (Yang et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, has been detailed by Korp et al. (1983), highlighting aspects like crystal structure and conformation (Korp, Bernal & Fuchs, 1983).

Chemical Reactions and Properties

The chemical reactivity of this compound is illustrated by its ability to undergo various ring-opening reactions and transformations. For instance, Selvi and Srinivasan (2014) explored the ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, showing the formation of aroylmethylidene malonates (Selvi & Srinivasan, 2014).

Physical Properties Analysis

The physical properties of this compound, such as crystallography and stereochemistry, are significant for its chemical behavior. The work of Korp et al. provides valuable insights into these aspects (Korp, Bernal & Fuchs, 1983).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for various chemical transformations, are exemplified in studies like the one by Selvi and Srinivasan, which demonstrates the versatility of nitrocyclopropane compounds in synthetic chemistry (Selvi & Srinivasan, 2014).

Applications De Recherche Scientifique

Catalytic Cadogan Cyclizations

A study by Nykaza et al. (2018) highlights the use of small-ring phosphacycloalkanes in catalyzing intramolecular C-N bond-forming heterocyclization of o-nitrobiaryl and -styrenyl derivatives, which includes 3-nitrophenyl 2-phenylcyclopropanecarboxylate. This process facilitates the scalable access to diverse carbazole and indole compounds under operationally simple conditions. The study provides insights into the mechanistic aspects of the reaction, indicating the involvement of catalytic PIII/PV═O cycling (Nykaza et al., 2018).

Ring-Opening Reactions with Amine Nucleophiles

Lifchits and Charette (2008) describe the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, including derivatives of 3-nitrophenyl 2-phenylcyclopropanecarboxylate, with amine nucleophiles. This reaction preserves the enantiomeric purity and has applications in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Homologation and Synthesis of Tryptophan Precursors

Tanaka et al. (1989) conducted a study on the homologation of the side chain of 2-nitrotoluene, which is structurally related to 3-nitrophenyl 2-phenylcyclopropanecarboxylate. This research outlines the synthesis of potent tryptophan precursors and useful indole derivatives, showcasing the potential of nitrophenyl compounds in the development of amino acid derivatives (Tanaka, Yasuo, & Torii, 1989).

Application in Photoinduced Electron-Transfer Systems

Fasani et al. (2006) studied the photochemistry of nitrophenyldihydropyridines, closely related to 3-nitrophenyl compounds. Their research highlights the intramolecular electron transfer in these compounds, providing insights into their potential use in designing new photoinduced electron-transfer systems, which could have applications in photodynamic therapy or photocatalysis (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mécanisme D'action

The mechanism of action of compounds similar to “3-nitrophenyl 2-phenylcyclopropanecarboxylate” has been investigated . For example, the anti-T. cruzi effect can be assigned through some structural aspects of the chalcone as the nitro group (NO2) is present, which can be enzymatically reduced forming a nitro radical .

Safety and Hazards

Orientations Futures

The future directions of research involving compounds similar to “3-nitrophenyl 2-phenylcyclopropanecarboxylate” are promising . For instance, the use of light to achieve spatiotemporal control over polymerizations could expand their applicability to a variety of areas, including 3D printing and photolithography .

Propriétés

IUPAC Name |

(3-nitrophenyl) 2-phenylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-16(15-10-14(15)11-5-2-1-3-6-11)21-13-8-4-7-12(9-13)17(19)20/h1-9,14-15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVUCQIKJLGTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyl 2-phenylcyclopropanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)